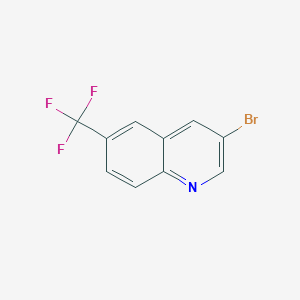

3-Bromo-6-(trifluoromethyl)quinoline

Vue d'ensemble

Description

3-Bromo-6-(trifluoromethyl)quinoline is a quinoline derivative that contains a bromine atom and a trifluoromethyl group attached to the quinoline ring . It is commonly used as a building block in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Bromo-6-(trifluoromethyl)quinoline, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 3-Bromo-6-(trifluoromethyl)quinoline is C10H5BrF3N . Its average mass is 276.053 Da and its monoisotopic mass is 274.955750 Da .Physical And Chemical Properties Analysis

The density of 3-Bromo-6-(trifluoromethyl)quinoline is approximately 1.7±0.1 g/cm3 . It has a molar refractivity of 54.9±0.3 cm3 . The compound has one hydrogen bond acceptor and no hydrogen bond donors . Its polar surface area is 13 Å2 and its polarizability is 21.7±0.5 10-24 cm3 .Applications De Recherche Scientifique

Scientific Field: Organic Chemistry and Medicinal Chemistry Fluorinated quinolines are a subject of interest in organic chemistry due to their unique properties and potential applications . They are also significant in medicinal chemistry as they are found in numerous pharmaceuticals, pesticide molecules, bioactive molecules, and natural products .

Summary of Application: Synthesis and Biological Activity Fluorinated quinolines are synthesized through various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They exhibit remarkable biological activity and some have found applications in medicine .

Methods of Application or Experimental Procedures

The synthesis of fluorinated quinolines involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, a study describes the use of TMSBr as an acid-promoter to initiate the reaction for the synthesis of 4-bromo quinolines .

Results or Outcomes

The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds . Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Some 4-halo quinolines have been widely used as key synthetic intermediates for the construction of various bioactive molecules or drugs .

Scientific Field Pharmacokinetics

Fluorinated quinolines have unique physicochemical properties that make them of interest in the field of pharmacokinetics . They are known to have high GI absorption and are BBB permeant . They are also not P-gp substrates, making them less likely to be pumped out of cells and thus potentially increasing their effectiveness .

Summary of Application Drug Design

Due to their unique properties, fluorinated quinolines are used in the design of various drugs . For example, the antineoplastic drug Brequinar® and its analogs have proven useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Methods of Application or Experimental Procedures

The design of drugs using fluorinated quinolines involves the use of various computational and experimental methods . These include the use of programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .

Results or Outcomes

The use of fluorinated quinolines in drug design has led to the development of various effective drugs . For example, fluoroquine and mefloquine are synthetic antimalarial drugs that have been developed using the quinoline skeleton .

Safety And Hazards

3-Bromo-6-(trifluoromethyl)quinoline is intended for research and development use only and is not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

3-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZOCEOAPZRERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(trifluoromethyl)quinoline | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)